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Compound of Interest

Compound Name: H-Met-Lys-OH

Cat. No.: B1336571 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of peptides. It provides detailed information about the chemical

environment of individual atoms, enabling the confirmation of primary structure and

conformational analysis. This application note provides a comprehensive guide to the

assignment of 1H and 13C NMR spectra for the dipeptide H-Met-Lys-OH. The methodologies

described herein are fundamental for researchers in drug discovery and peptide chemistry,

ensuring the structural integrity and purity of synthesized molecules.

Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for H-Met-Lys-
OH in D₂O. These values are based on the known chemical shifts of the constituent amino

acids, Methionine and Lysine, and general principles of peptide NMR spectroscopy.[1][2][3][4]

[5] The exact chemical shifts can be influenced by factors such as pH, temperature, and

solvent.

Table 1: Predicted 1H NMR Chemical Shifts for H-Met-Lys-OH in D₂O
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Atom Name
Methionine
Residue (Met)

Lysine
Residue (Lys)

Multiplicity
Predicted
Chemical Shift
(ppm)

α-CH Hα t ~4.2 - 4.4

β-CH₂ Hβ m ~2.0 - 2.2

γ-CH₂ Hγ t ~2.5 - 2.7

ε-CH₃ Hε s ~2.1

α-CH Hα dd ~3.7 - 3.9

β-CH₂ Hβ m ~1.8 - 2.0

γ-CH₂ Hγ m ~1.4 - 1.6

δ-CH₂ Hδ m ~1.6 - 1.8

ε-CH₂ Hε t ~3.0

*Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of

doublets.

Table 2: Predicted 13C NMR Chemical Shifts for H-Met-Lys-OH in D₂O
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Atom Name
Methionine
Residue (Met)

Lysine Residue
(Lys)

Predicted Chemical
Shift (ppm)

C=O (Carboxyl) C' ~175 - 178

C=O (Amide) C' ~172 - 175

α-CH Cα ~53 - 55

β-CH₂ Cβ ~30 - 32

γ-CH₂ Cγ ~30 - 32

ε-CH₃ Cε ~15

α-CH Cα ~55 - 57

β-CH₂ Cβ ~31 - 33

γ-CH₂ Cγ ~22 - 24

δ-CH₂ Cδ ~27 - 29

ε-CH₂ Cε ~40 - 42

Experimental Protocols

A detailed protocol for acquiring high-quality 1D and 2D NMR spectra of H-Met-Lys-OH is

provided below.

Sample Preparation

Dissolution: Weigh 5-10 mg of H-Met-Lys-OH and dissolve it in 0.5-0.6 mL of deuterium

oxide (D₂O). The use of a deuterated solvent is crucial to avoid a large residual solvent

signal in the ¹H NMR spectrum.[6]

Internal Standard: For accurate chemical shift referencing, add a small amount of an internal

standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-

dimethyl-4-silapentane-1-sulfonic acid (DSS) to set the reference at 0.00 ppm.[7]

Transfer: Transfer the final solution to a 5 mm NMR tube.
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NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

Instrument parameters may need to be optimized for different field strengths.[8]

1D ¹H NMR:

Pulse Program: A standard single-pulse experiment with water suppression (e.g., 'zgesgp'

on Bruker instruments).[4]

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K (25 °C).

1D ¹³C NMR:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K (25 °C).

2D COSY (Correlation Spectroscopy):

Purpose: To identify scalar couplings between protons, typically through 2-3 bonds. This is

essential for assigning protons within each amino acid residue.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Note_Characterization_of_H_Lys_Gly_OH_HCl_by_NMR_Spectroscopy.pdf
https://s3.eu-west-1.amazonaws.com/assets.prod.orp.cambridge.org/85/b5084e6c34408abd7bff6c22d245cf.pdf?AWSAccessKeyId=ASIA5XANBN3JEKXEVUIP&Expires=1766162392&Signature=ZuCfLJ2TRuE7bhQkl1Q1ejDHOr4%3D&response-cache-control=no-store&response-content-disposition=inline%3B%20filename%20%3D%22a-dataset-of-simple-1-d-and-2-d-nmr-spectra-of-peptides-including-all-encoded-amino-acids-for-introductory-instruction-in-protein-biomolecular-nmr-spectroscopy.pdf%22&response-content-type=application%2Fpdf&x-amz-security-token=FwoGZXIvYXdzEPr%2F%2F%2F%2F%2F%2F%2F%2F%2F%2FwEaDO9119jdF5J82UW%2F4CKtAXNkmGhS00h%2FAHX4cX7nOh%2FKpU24A89HX%2B%2Fd%2B2kV7b4ZRpjWGeUspJBvskpmp0idCVt1qQ0RGkL%2FywwWN3vxklx51dZmoHfhV3s5B86S%2Fj78G3fva4GrJY1mZCcRikAyaXXbrT87heS0aJjoxBYpAu9f4faK1e1cbVerWJy9DjjCSwcEb4%2BXYVPaSIfyCAzKOH7WaeOGToKXGra%2BIflRt7zFXiAse2RCglpFKSp0KOH4lcoGMi2%2FRPLbzRDETouFBVuIfn9kXY8ev%2F%2F4OD1CK8fLPNjlhsTvS42rLglKC%2FTE35Y%3D
https://pubs.acs.org/doi/abs/10.1021/ed400711r
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Data Points: 2048 (F2) x 256-512 (F1).

Number of Scans: 4-8 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate directly bonded ¹H and ¹³C nuclei. This allows for the assignment of

carbon signals based on their attached proton assignments.

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.2' on Bruker instruments).

Spectral Width: 12-16 ppm (¹H) x 180-200 ppm (¹³C).

Data Points: 2048 (F2) x 256-512 (F1).

Data Processing and Analysis

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to

obtain the frequency domain spectra.

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline

correction to ensure accurate integration and peak picking.

Chemical Shift Referencing: Calibrate the spectra using the internal standard (TSP or DSS at

0.00 ppm).

1D ¹H Assignment: Integrate the signals in the 1D ¹H spectrum and analyze their

multiplicities.

2D COSY Analysis: Identify cross-peaks in the COSY spectrum to establish proton

connectivity within each amino acid spin system. For example, the α-proton of Lysine will

show a correlation to its β-protons.

2D HSQC Analysis: Use the correlations in the HSQC spectrum to assign the ¹³C chemical

shifts based on the previously assigned ¹H signals.
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Mandatory Visualization
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Caption: Molecular structure of H-Met-Lys-OH.
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NMR-Based Structure Elucidation Workflow

Assignment Strategy

Sample Preparation
(Dipeptide in D₂O + Standard)

Data Acquisition
(1D ¹H, 1D ¹³C, 2D COSY, 2D HSQC)

1. Prepare Sample

Data Processing
(FT, Phasing, Baseline Correction)

2. Acquire Spectra

Spectral Assignment

3. Process Data

Assign ¹H from 1D Spectrum
(Chemical Shift, Multiplicity, Integration)

Structure Verification

Assign Spin Systems using 2D COSY
(¹H-¹H Correlations)

Assign ¹³C using 2D HSQC
(¹H-¹³C Correlations)

4. Finalize Assignments
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Caption: Experimental workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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